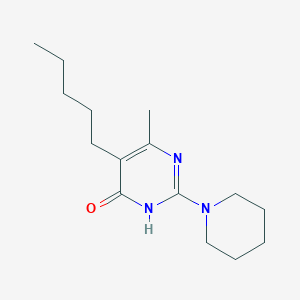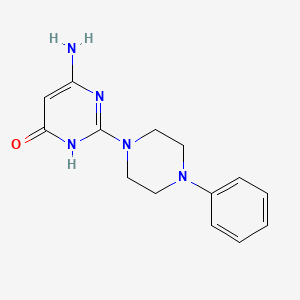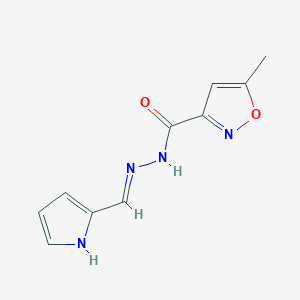![molecular formula C14H11N3O2S B3717017 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol CAS No. 5491-96-3](/img/structure/B3717017.png)
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol
概要
説明
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol is a complex organic compound that features a benzothiazole moiety linked to a benzene ring through a hydrazinylidene bridge
作用機序
Target of Action
The primary target of 3,4-dihydroxybenzaldehyde (DBD) is the enzyme O-GlcNAc transferase (OGT) . OGT is a regulatory enzyme of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), which plays a crucial role in cellular energy metabolism .
Mode of Action
DBD interacts with its target, OGT, by increasing its levels . This interaction results in the inhibition of neuronal apoptosis, thereby providing a cerebral protective effect . DBD can effectively combat cerebral ischemia/reperfusion (I/R) injury in rats .
Biochemical Pathways
DBD affects several biochemical pathways, including amino sugar and nucleotide sugar metabolism and the pentose phosphate pathway . These pathways are involved in energy metabolism and the generation of adenosine triphosphate (ATP), the primary energy currency of the cell .
Result of Action
DBD’s action results in reduced cerebral infarct volume, improved neurological function, and increased ATP content . It also leads to the recovery of mitochondrial damage, as evidenced by the improvement of mitochondrial morphology and the reduction of oxidative stress damage .
Action Environment
The action of DBD is influenced by the environment within the brain tissue, particularly during conditions of cerebral I/R injury . The right middle cerebral artery of the rats was occluded for 2 h and reperfused for 24 h to simulate brain I/R injury . The effectiveness of DBD in this environment suggests that it may be a potential therapeutic target for brain I/R injury .
準備方法
The synthesis of 4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol typically involves the condensation of 2-hydrazinyl-1,3-benzothiazole with 4-formylcatechol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides
科学的研究の応用
4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of dyes, pigments, and other materials due to its unique chemical properties
類似化合物との比較
Similar compounds include other benzothiazole derivatives such as:
1,3-Benzothiazole: A simpler structure with similar biological activities but less complex chemical behavior.
2-(1,3-Benzothiazol-2-yl)acetonitrile: Another derivative with applications in medicinal chemistry but different reactivity and properties.
Benzoxazoles: Compounds with an oxygen atom replacing the sulfur in the benzothiazole ring, exhibiting different chemical and biological properties
特性
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-11-6-5-9(7-12(11)19)8-15-17-14-16-10-3-1-2-4-13(10)20-14/h1-8,18-19H,(H,16,17)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXDDQDRAORENL-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC(=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416455 | |
| Record name | STK560248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5491-96-3 | |
| Record name | STK560248 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-chloro-6-fluorobenzyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B3716990.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B3717003.png)
![3-amino-5-[(E)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B3717005.png)


![N-(1,2-dihydro-5-acenaphthylenyl)-2-{[4-hydroxy-5-methyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3717013.png)
![N'~1~-[(E)-1-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-2-NITROBENZOHYDRAZIDE](/img/structure/B3717016.png)
![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3717030.png)
![5,5-Dimethyl-2-{[(5-methylpyridin-2-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B3717035.png)
![5,5-Dimethyl-2-{1-[(piperidin-4-ylmethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B3717039.png)
